molecular formula C18H31F6N3O4S2 B3028934 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 404001-48-5

1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B3028934
CAS No.: 404001-48-5
M. Wt: 531.6 g/mol
InChI Key: RJCNRVFKCLDBEC-UHFFFAOYSA-N
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Description

1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid compound known for its unique properties such as high thermal stability, low volatility, and excellent solubility in various solvents. This compound is widely used in various scientific and industrial applications due to its ability to act as a solvent, catalyst, and electrolyte .

Preparation Methods

The synthesis of 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-Dodecyl-3-methylimidazolium chloride with lithium bis(trifluoromethylsulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile under inert conditions to prevent moisture from affecting the reaction . The product is then purified through various methods such as recrystallization or column chromatography to achieve high purity .

Chemical Reactions Analysis

1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, methanol, and dichloromethane, along with catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is unique compared to other similar compounds due to its long alkyl chain and the presence of the bis(trifluoromethylsulfonyl)imide anion. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it suitable for specific applications where other compounds may not perform as effectively.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-dodecyl-3-methylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h14-16H,3-13H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCNRVFKCLDBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31F6N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047917
Record name 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
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URL https://comptox.epa.gov/dashboard/DTXSID4047917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404001-48-5
Record name 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
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Record name 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsufonyl)imide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide suitable for use as a lubricant?

A: this compound, often shortened to [C12mim][NTf2], demonstrates promising lubrication properties in silica/silicon systems. Studies indicate that its long alkyl chain plays a crucial role in its lubrication efficacy. Specifically, the length of the alkyl chain impacts the critical minimum film thickness (h0 EHL) at which a transition from elastohydrodynamic lubrication (full film) to mixed lubrication occurs. Longer chains, as seen in [C12mim][NTf2] compared to shorter chain ionic liquids, lead to higher critical h0 EHL values, suggesting superior lubrication properties and a delayed onset of surface damage. []

Q2: How does the structure of this compound influence its interaction with β-cyclodextrin?

A: Research suggests that the long alkyl chain of [C12mim][NTf2] is key to its interaction with β-cyclodextrin. While the imidazolium ring itself doesn't enter the β-cyclodextrin cavity, the alkyl side chain does. Interestingly, in the case of [C12mim][NTf2], both the cation (with its long alkyl chain) and the anion exhibit a strong interaction with β-cyclodextrin simultaneously. This differs from shorter chain ionic liquids where typically only one component interacts strongly with the β-cyclodextrin cavity. []

Q3: What unique characteristics of this compound make it valuable in material science, particularly in polymer blends?

A: [C12mim][NTf2] exhibits significant potential as a compatibilizer in polymer blends, as demonstrated in its use with polybutylene succinate (PBS) and rice starch (RS). The incorporation of [C12mim][NTf2] leads to improved flexibility and tensile strength in PBS/RS blends. This enhancement is attributed to the ionic liquid's ability to foster intermolecular interactions between PBS and RS, specifically ion-dipole forces and hydrophobic-hydrophobic interactions. Furthermore, [C12mim][NTf2] influences the thermal properties of these blends, decreasing the melting point while increasing the thermal decomposition temperature, highlighting its multifaceted role in material modification. []

Q4: How does the length of the alkyl chain in ionic liquids impact their behavior in mixtures, specifically focusing on this compound?

A: The alkyl chain length in ionic liquids plays a crucial role in dictating their behavior in mixtures. When [C12mim][NTf2] is mixed with a shorter chain ionic liquid like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C2mim][Tf2N]), a fascinating phenomenon occurs. At low concentrations, [C12mim][NTf2] forms small aggregates within the [C2mim][Tf2N] matrix. As the concentration increases, these aggregates grow in size and number, eventually leading to a bicontinuous network where polar and non-polar domains co-exist. This nanosegregation, driven by the long alkyl chain of [C12mim][NTf2], significantly influences the mixture's physical properties, including viscosity, conductivity, and surface tension. []

Q5: What insights can scattering experiments provide about the surface behavior of this compound?

A: Innovative experiments using hyperthermal oxygen atom scattering offer valuable insights into the surface characteristics of [C12mim][NTf2]. Notably, the detection of reactively scattered OH indicates that alkyl groups, specifically from the long alkyl chain of [C12mim][NTf2], are present at the surface. This finding challenges previous assumptions and confirms that the [C12mim]+ ion exhibits surface activity. Furthermore, comparisons with shorter chain ionic liquids reveal that [C12mim][NTf2] demonstrates a significantly higher reactivity, highlighting the impact of the alkyl chain length on surface interactions. [, ]

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